molecular formula C15H19FN2O2 B5869022 N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide

N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide

カタログ番号 B5869022
分子量: 278.32 g/mol
InChIキー: KUCMAXFBUSCVIE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide, also known as FLX475, is a small molecule inhibitor of CCR4, a chemokine receptor. FLX475 has been studied for its potential use in treating various diseases, including cancer and autoimmune disorders.

科学的研究の応用

N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has been studied for its potential use in treating various diseases, including cancer and autoimmune disorders. In preclinical studies, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has shown efficacy in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has also been shown to inhibit the migration of T cells, which play a role in autoimmune disorders.

作用機序

N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide is a small molecule inhibitor of CCR4, a chemokine receptor that is involved in the migration of T cells and regulatory T cells (Tregs). Tregs play a role in suppressing the immune response, and their activity has been implicated in various diseases, including cancer and autoimmune disorders. By inhibiting CCR4, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide can reduce the migration of Tregs and enhance the immune response against cancer cells and pathogens.
Biochemical and Physiological Effects:
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has been shown to inhibit the migration of Tregs in vitro and in vivo. In preclinical studies, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has also been shown to enhance the immune response against cancer cells and pathogens.

実験室実験の利点と制限

N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has also been shown to have efficacy in inhibiting the growth of various cancer cell lines and enhancing the immune response against cancer cells and pathogens. However, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has several limitations as well. It has a low overall yield of approximately 10%, which can make it difficult to produce large quantities for clinical studies. Additionally, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

将来の方向性

There are several future directions for N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide. One direction is to further study its efficacy in treating various cancers and autoimmune disorders. Another direction is to optimize its synthesis method to increase the overall yield. Additionally, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide can be modified to improve its potency and selectivity for CCR4. Finally, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide can be used in combination with other therapies to enhance their efficacy and reduce side effects.

合成法

The synthesis of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide involves several steps. The first step is the preparation of 4-fluoroaniline, which is then reacted with ethyl 2-bromoacetate to form 2-[(4-fluorophenyl)amino]-2-oxoethyl acetate. This compound is then reacted with cyclohexylmagnesium bromide to form N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide. The overall yield of the synthesis is approximately 10%.

特性

IUPAC Name

N-[2-(4-fluoroanilino)-2-oxoethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2/c16-12-6-8-13(9-7-12)18-14(19)10-17-15(20)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCMAXFBUSCVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。